ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes an ethyl group, an ethylphenylamino sulfonyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method starts with the reaction of ethyl 3-amino-4-pyrazolecarboxylate with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Derivatives with different functional groups at the sulfonyl position.
Scientific Research Applications
Ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4-pyrazolecarboxylate: A precursor in the synthesis of the target compound.
Ethyl 5-amino-1H-pyrazole-4-carboxylate: Another pyrazole derivative with similar structural features.
Sulfur-containing pyrazoles: Compounds with similar sulfonyl groups, exhibiting comparable reactivity and biological activities
Uniqueness
Ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 5-ethyl-3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-4-11-7-9-12(10-8-11)19-24(21,22)15-14(16(20)23-6-3)13(5-2)17-18-15/h7-10,19H,4-6H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXDMXIKGFXTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OCC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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